5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic organic compound. It belongs to the class of dihydropyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrimidine ring with various substituents, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include:
Reagents: Aldehyde, β-keto ester, urea
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction, with considerations for scalability, yield, and purity. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrimidine derivatives
Reduction: Formation of dihydropyrimidine derivatives
Substitution: Introduction of different substituents on the pyrimidine ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while reduction may produce tetrahydropyrimidine derivatives.
Scientific Research Applications
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors and receptor modulators
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor Modulation: Binding to and modulating the activity of specific receptors
Signal Transduction: Affecting intracellular signaling pathways
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-2-hydroxy-5-methyldihydropyrimidine-4,6(1H,5H)-dione
- 5-Ethyl-2-hydroxy-5-ethyldihydropyrimidine-4,6(1H,5H)-dione
- 5-Ethyl-2-hydroxy-5-propyldihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
5-Ethyl-2-hydroxy-5-phenyldihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenyl group, in particular, may enhance its interaction with biological targets and improve its pharmacokinetic profile.
Properties
CAS No. |
75524-08-2 |
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Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-ethyl-2-hydroxy-5-phenyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H14N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7,11,17H,2H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
PVKBVMQSXIHKOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(NC1=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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